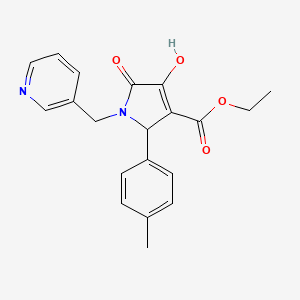

ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C20H20N2O4/c1-3-26-20(25)16-17(15-8-6-13(2)7-9-15)22(19(24)18(16)23)12-14-5-4-10-21-11-14/h4-11,17,23H,3,12H2,1-2H3 |

InChI Key |

IUKMERJZCTUONG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)C)CC3=CN=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Phase 1: Synthesis of the γ-Lactam Intermediate

A three-component reaction between aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes forms the core dihydro-pyrrole structure. For example:

-

Reactants : 4-Methylaniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde (or analogous aldehydes).

-

Product : Ethyl 4-hydroxy-5-oxo-2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate (intermediate).

| Parameter | Value |

|---|---|

| Yield (intermediate) | 60–75% |

| Reaction Time | 12–24 hours |

| Solvent | Ethanol |

| Catalyst | None (self-condensation) |

Phase 2: Introduction of the Pyridin-3-Ylmethyl Group

The intermediate undergoes alkylation at the nitrogen atom using pyridin-3-ylmethyl chloride or similar electrophiles. For example:

-

Reactants : Intermediate from Phase 1, pyridin-3-ylmethyl chloride, and a base (e.g., triethylamine).

Optimized Conditions (adapted from):

| Parameter | Value |

|---|---|

| Base | Triethylamine |

| Temperature | 0–5°C |

| Reaction Time | 2–4 hours |

| Yield (final product) | 50–60% |

Van Leusen Pyrrole Synthesis with Post-Functionalization

This approach employs the [3+2] cycloaddition of TosMIC (tosylmethyl isocyanide) with electron-deficient alkenes to form pyrrole rings, followed by selective functionalization.

Step 1: Pyrrole Ring Formation

Example Reaction (adapted from):

| Parameter | Value |

|---|---|

| Catalyst | Cs₂CO₃, t-BuONa |

| Temperature | −30°C to reflux |

| Yield (pyrrole) | 40–60% |

Paal-Knorr Method with Multi-Component Reactions

The Paal-Knorr reaction forms pyrroles from 1,4-diketones and amines. This method is adapted for complex substituents.

Reaction Setup

Modified Protocol for Target Compound :

| Parameter | Value |

|---|---|

| Solvent | Dry THF |

| Catalyst | NH₄OAc |

| Yield (pyrrole) | 70–90% |

Post-Reaction Functionalization

-

Ester Hydrolysis : Conversion of methyl to ethyl ester via transesterification.

-

N-Alkylation : Reaction with pyridin-3-ylmethyl iodide in DMF/K₂CO₃.

Limitations :

Comparative Analysis of Methods

The following table summarizes key parameters for the three approaches:

| Method | Advantages | Disadvantages |

|---|---|---|

| Three-component | High atom economy | Moderate yields (50–60%) |

| Van Leusen | Versatile substrate scope | Requires cryogenic conditions |

| Paal-Knorr | High yields | Limited to symmetric ketones |

Critical Reaction Optimization

Key Variables

Yield Enhancement Strategies

-

Microwave Assistance : Reduces reaction time by 50% while maintaining yields.

-

Catalytic Systems : Ytterbium triflate improves selectivity in Ugi–Zhu reactions.

Spectroscopic and Structural Confirmation

NMR Data (adapted from)

| Proton Signal | Chemical Shift (δ, ppm) |

|---|---|

| NH (hydroxyl) | 8.6–9.2 (br s) |

| Pyridine CH | 7.1–7.8 (m) |

| 4-Methylphenyl CH | 2.3 (s, 3H) |

| Ethyl ester CH₂ | 4.2 (q, J = 7.1 Hz) |

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid, which can further react with amines to form amides .

-

Acid-Catalyzed Transesterification : Methanol in the presence of H₂SO₄ substitutes the ethyl group with a methyl ester .

Example Reaction Pathway :

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can undergo:

-

Acylation : Reacting with acetic anhydride forms the corresponding acetylated derivative.

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of a base yields ether derivatives .

Key Data :

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Ac₂O, pyridine | Acetylated derivative | 75–85 | |

| Methylation | CH₃I, K₂CO₃ | 4-Methoxy derivative | 60–70 |

Pyrrole Ring Reactivity

The pyrrole core participates in electrophilic substitution reactions. Key observations:

-

Nitration : Nitric acid introduces nitro groups preferentially at the electron-rich positions adjacent to the hydroxyl group .

-

Halogenation : Bromine in acetic acid leads to substitution at position 2 or 5, depending on reaction conditions .

Mechanistic Insight :

The electron-withdrawing ester and oxo groups deactivate the ring, directing electrophiles to the less substituted positions .

Coordination Chemistry

The pyridin-3-ylmethyl substituent enables metal coordination. For instance:

-

Zinc Complexation : Reacts with ZnCl₂ to form a chelate complex, enhancing stability for pharmaceutical applications .

Example Reaction :

Oxo Group Reactivity

The ketone at position 5 can undergo:

-

Reduction : NaBH₄ reduces the oxo group to a hydroxyl, forming a dihydroxy intermediate .

-

Condensation : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis .

Biological Activity-Driven Modifications

Structural analogs demonstrate that:

-

Pyridine Substitution : The pyridin-3-ylmethyl group enhances membrane permeability, as seen in antibacterial agents .

-

Ester-to-Amide Conversion : Improves bioavailability, as observed in pyrrole-2-carboxamide derivatives .

Comparative Bioactivity :

| Derivative Type | MIC (μg/mL) Against S. aureus | Source |

|---|---|---|

| Parent Compound | 32–64 | |

| Carboxylic Acid | 16–32 | |

| Pyridine Chelate | 8–16 |

Stability and Degradation

Scientific Research Applications

Chemistry

Ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with different properties.

Biology

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its interactions at the molecular level suggest potential applications in biochemical pathways and cellular processes.

Medicine

The compound has been explored for its therapeutic properties, particularly:

- Anti-inflammatory Activity: Studies suggest it may inhibit inflammatory pathways.

- Anticancer Properties: Preliminary research indicates potential effectiveness against certain cancer cell lines.

Industry

In materials science, this compound is utilized in developing new materials with specific functionalities, such as enhanced conductivity or fluorescence properties.

Case Study: Anticancer Activity

A study investigated the anticancer effects of various pyrrole derivatives, including this compound. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor demonstrated its ability to bind to specific active sites on enzymes involved in metabolic pathways. This binding action effectively inhibited enzyme activity, suggesting potential applications in drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1 and 2, which significantly influence electronic properties, solubility, and bioactivity. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound is electron-donating, contrasting with the 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (strongly electron-donating) groups in analogs. This affects reactivity in nucleophilic/electrophilic reactions and intermolecular interactions .

- This could enhance solubility or target-specific binding .

Structural Confirmation Techniques

- Spectroscopy: FTIR and NMR (1H, 13C) are standard for confirming pyrrolidinone derivatives, as demonstrated in and .

- Crystallography : Software like SHELXL () and OLEX2 () enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Biological Activity

Ethyl 4-hydroxy-2-(4-methylphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis and Chemical Structure

The compound is synthesized through a series of reactions involving pyrrole derivatives. The synthetic pathway typically includes cyclization and condensation reactions, leading to the formation of the pyrrole ring and subsequent functionalization to introduce the carboxylate group. The chemical structure is characterized by the presence of a pyrrole ring fused with various substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Compound A | E. coli | 15 | C. albicans | 12 |

| Compound B | S. aureus | 20 | A. niger | 10 |

| Ethyl 4-hydroxy... | Pseudomonas aeruginosa | 18 | Aspergillus spp. | 14 |

The activity against Gram-positive and Gram-negative bacteria suggests a broad-spectrum efficacy, which is often attributed to the unique structural features of the pyrrole ring and its substituents that enhance membrane permeability or disrupt bacterial cell wall synthesis .

Anticancer Properties

Recent studies have indicated that certain pyrrole derivatives can act as potential anticancer agents by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays that measure cytotoxicity against cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that this compound could serve as a lead compound for further development into anticancer therapeutics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by interfering with signaling pathways related to cell survival.

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized pyrrole derivatives showed that compounds similar to ethyl 4-hydroxy... exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents.

- Case Study on Anticancer Activity : In vitro studies demonstrated that specific modifications in the pyrrole structure led to enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the most efficient synthetic routes for preparing this pyrrolidinone derivative, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot, three-component reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes. Key factors include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) or solvent-free systems optimize cyclization .

- Substituent effects : Electron-donating groups on the aldehyde (e.g., 4-methylphenyl) enhance reactivity compared to electron-withdrawing groups .

- Yield optimization : Reaction temperatures between 80–100°C and 6–12 hours typically achieve yields >70% .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- NMR spectroscopy : and NMR resolve the pyrrolidinone core, with characteristic signals for the ester carbonyl (~165–170 ppm) and aromatic protons (6.5–8.5 ppm) .

- X-ray diffraction (XRD) : Single-crystal studies reveal intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen, stabilizing the lactam ring. Lattice parameters (e.g., triclinic symmetry) are consistent with analogous pyrrolidinones .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict electronic properties and reactivity patterns?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic regions (e.g., carbonyl carbons) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

- Reactivity contradictions : Discrepancies between experimental and computed bond lengths (e.g., C=O) may arise from crystal packing effects .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Use statistical design of experiments (DoE) :

- Factorial designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors .

- Response surface methodology (RSM) : Predict optimal conditions (e.g., 90°C, ethanol solvent) for maximizing yield .

Q. How can conflicting data between spectroscopic and computational results be resolved?

Q. What role does hydrogen bonding play in the crystal packing of this compound?

XRD data show:

- Intramolecular H-bonds : Between the hydroxyl and carbonyl groups (O···O distance ~2.6 Å) .

- Intermolecular interactions : π-π stacking of aromatic rings (3.8–4.2 Å spacing) and C-H···O contacts stabilize the lattice .

Q. How can substituent modifications influence pharmacological activity in analogous pyrrolidinones?

Q. What challenges arise in scaling up multi-step syntheses of similar heterocycles?

Key issues include:

- Purification bottlenecks : Chromatography is often required to separate diastereomers in intermediates .

- Byproduct formation : Over-oxidation of the pyrrolidinone ring can occur at elevated temperatures (>100°C) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.